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molecular formula C5H5F3O B8578883 1-Propene, 3-[(trifluoroethenyl)oxy]- CAS No. 113991-42-7

1-Propene, 3-[(trifluoroethenyl)oxy]-

Cat. No. B8578883
M. Wt: 138.09 g/mol
InChI Key: MAZWVNZGPCWORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847401

Procedure details

The start of the reaction in the reactor is indicated by a rise in temperature within the reaction chamber 5 from originally -74° C. to about -45° C. During the rest of the reaction period the temperature in the reaction chamber varies from about -45° C. to about -55° C. The reaction mixture from outlet conduit 18 containing the 1,2,2-trifluorovinyl allyl ether is conducted to a stirred solution of 434 g (600 mL, 4.3 mol) of triethylamine in 358 g (450 mL, 7.8 mol) of absolute ethanol cooled in an ice bath. Upon warming to the ice bath temperature, the 1,2,2-trifluorovinyl allyl ether spontaneously rearranges to 2,2-difluoro-4-pentenoyl fluoride, which in the presence of ethanol reacts to yield the desired ethyl 2,2-difluoro-4-pentenoate. The reaction mixture is divided into two equal batches which are treated separately. The following describes the workup of one batch.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,2-difluoro-4-pentenoyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4]C(F)=C(F)F)[CH:2]=C.C(N(CC)CC)C.[F:17][C:18]([F:25])([CH2:22][CH:23]=[CH2:24])[C:19](F)=[O:20]>C(O)C>[F:17][C:18]([F:25])([CH2:22][CH:23]=[CH2:24])[C:19]([O:4][CH2:1][CH3:2])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(=C(F)F)F
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(=C(F)F)F
Step Four
Name
2,2-difluoro-4-pentenoyl fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(CC=C)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The start of the reaction in the reactor
CUSTOM
Type
CUSTOM
Details
is indicated by a rise in temperature within the reaction chamber 5 from originally -74° C. to about -45° C
CUSTOM
Type
CUSTOM
Details
During the rest of the reaction period the temperature in the reaction chamber varies from about -45° C. to about -55° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
reacts

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)(CC=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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